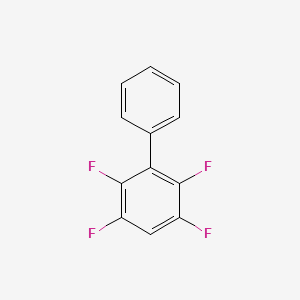

2,3,5,6-Tetrafluorobiphenyl

Description

Contextualization within Organofluorine Chemistry Research

Organofluorine chemistry is a cornerstone of modern chemical science, influencing fields from materials science to pharmaceuticals. uzh.ch The incorporation of fluorine into organic molecules can dramatically alter their electronic structure, stability, and reactivity. uzh.chcore.ac.uk This is due to fluorine's high electronegativity, the strength of the carbon-fluorine bond, and the element's relatively small size. core.ac.uk Research in this area is driven by the goal of developing novel synthetic methodologies to access previously inaccessible fluorinated molecules and to understand the fundamental principles governing their behavior. uzh.ch Polyfluorinated biphenyls are a key area of this research, as the multiple fluorine substituents create complex electronic effects and spatial interactions that are of significant academic interest. core.ac.ukacs.org

Overview of 2,3,5,6-Tetrafluorobiphenyl as a Model Polyfluorinated System

2,3,5,6-Tetrafluorobiphenyl is an aromatic compound with the molecular formula C₁₂H₆F₄. smolecule.com It consists of two phenyl rings linked by a single bond, with one ring bearing four fluorine atoms at the 2, 3, 5, and 6 positions. smolecule.com This specific substitution pattern makes it a valuable model system for studying the effects of polyfluorination on the biphenyl (B1667301) core. The electron-withdrawing nature of the four fluorine atoms significantly influences the compound's chemical stability and electronic properties. smolecule.com

The unique arrangement of the fluorine atoms deactivates the fluorinated ring towards electrophilic substitution while making it susceptible to nucleophilic substitution reactions. smolecule.com Its synthesis can be achieved through methods such as the fluorination of biphenyl or, more commonly, through palladium-catalyzed cross-coupling reactions. smolecule.comresearchgate.net For instance, the cross-coupling of pentafluorobenzene (B134492) with a phenyl Grignard reagent can yield 2,3,5,6-tetrafluorobiphenyl, albeit sometimes as part of a mixture of isomers. osaka-u.ac.jp

Table 1: Properties of 2,3,5,6-Tetrafluorobiphenyl

| Property | Value |

| Molecular Formula | C₁₂H₆F₄ |

| Molecular Weight | 226.17 g/mol |

| Appearance | Solid |

| CAS Number | 834-89-9 |

Note: Physical properties such as melting and boiling points can vary based on the source and purity.

Scope and Research Trajectories in Polyfluorinated Biaryl Chemistry

The study of polyfluorinated biaryls, including 2,3,5,6-tetrafluorobiphenyl and its derivatives, is a dynamic area of research. A primary focus is the development of efficient and general synthetic strategies to access a wide variety of these compounds, which have historically been difficult to synthesize. researchgate.net The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for this purpose, although challenges remain, particularly with highly fluorinated (electron-poor) substrates. researchgate.net

Research is also heavily directed towards the application of these compounds in materials science. The unique properties conferred by fluorine substitution make polyfluorinated biphenyls attractive building blocks for:

Liquid Crystals: Derivatives of tetrafluorobiphenyls are investigated for their mesomorphic properties, which are crucial for display technologies. ntu.ac.uktandfonline.comdeepdyve.com The number and position of fluoro-substituents have a significant impact on the type of mesophase formed. ntu.ac.uk

Organic Electronics: The electronic characteristics of compounds like 2,3,5,6-tetrafluorobiphenyl make them suitable as components in the synthesis of organic semiconductors. smolecule.com

Fluorinated Polymers: These biphenyls can serve as precursors for fluorinated polymers that exhibit enhanced thermal and chemical stability. smolecule.com

Furthermore, computational studies are employed to understand the intricate intramolecular interactions, such as CF···FC interactions, within these systems, which influence their conformational preferences and properties. acs.org The ongoing exploration of polyfluorinated biaryls continues to push the boundaries of synthetic chemistry and materials science. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrafluoro-3-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F4/c13-8-6-9(14)12(16)10(11(8)15)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKGVNRCLRPAPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC(=C2F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,5,6 Tetrafluorobiphenyl and Its Analogues

Transition Metal-Catalyzed Cross-Coupling Approaches for Fluorinated Aryl Systems

Transition metal catalysis, particularly with palladium and nickel, represents a cornerstone for the formation of aryl-aryl bonds in polyfluorinated systems. These methods offer powerful tools for constructing the biphenyl (B1667301) scaffold with high degrees of control and efficiency.

The Suzuki-Miyaura cross-coupling reaction is one of the most versatile and widely used methods for synthesizing biphenyl derivatives, including those with high degrees of fluorination. mdpi.com This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivative in the presence of a base. researchgate.net

The synthesis of highly fluorinated biphenyls via this method presents unique challenges, primarily due to the electron-poor nature of the substrates. nih.gov However, researchers have developed robust protocols to overcome these limitations. For instance, a general strategy for synthesizing a wide range of highly fluorinated biphenyls involves investigating crucial parameters like phosphine (B1218219) ligands and the influence of various nucleophiles and electrophiles with different degrees of fluorination. nih.gov One successful approach employed a combination of 5 mol% of [Pd₂(dba)₃] and 15 mol% of a phosphine ligand, such as XPhos or SPhos, with K₂CO₃ as the base. nih.govnih.gov While effective, these reactions often require long durations, up to 60 hours at 95°C, to achieve good yields. nih.gov

The choice of catalyst and ligands is critical. While homogeneous catalysts based on palladium complexes are common, heterogeneous systems using supported palladium nanoparticles are being developed as greener, recyclable alternatives. nih.gov For example, palladium nanoparticles supported on COOH-modified graphene have shown excellent versatility and good conversion rates in Suzuki-Miyaura reactions for preparing fluorinated biphenyl derivatives. nih.gov

Specific conditions have been optimized for particularly inactive substrates. Pentafluorophenylboronic acid, for example, can be successfully coupled with phenyl iodide or bromide using a Pd(PPh₃)₄/CsF/Ag₂O or Pd₂(dba)₃/P(t-Bu)₃/CsF/Ag₂O catalytic system, achieving yields of over 90%. researchgate.net The combination of cesium fluoride (B91410) (CsF) and silver(I) oxide (Ag₂O) was found to be essential for promoting these reactions. researchgate.net

Table 1: Selected Suzuki-Miyaura Coupling Conditions for Polyfluorinated Biphenyls

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|---|

| Phenyl iodide/bromide | Pentafluorophenylboronic acid | Pd(PPh₃)₄/Ag₂O | CsF | - | - | - | >90 | researchgate.net |

| Fluorinated aryl halides | Fluorinated aryl boronates | [Pd₂(dba)₃]/Phosphine ligand | K₂CO₃ | - | 95 | 60 | Good | nih.gov |

| 1-Bromo-3,4-difluorobenzene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Water:Dioxane (1:3) | 105 | 8.5 | - | mdpi.com |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 70-110 | 3-48 | Good | nih.gov |

A critical step in palladium-catalyzed cross-coupling cycles is the C-C reductive elimination from the [PdL₂(Ar)₂] complex to form the biaryl product. This step can be particularly challenging for the synthesis of polyfluorinated biaryls. rsc.org When using arylboronates with two ortho-fluorine substituents, the reaction often stalls at the transmetalated [PdL₂(Ar_F)₂] stage, preventing the formation of the desired biphenyl. rsc.org

Research has shown that the solvent system plays a crucial role in overcoming this barrier. Catalytic homocoupling of highly fluorinated arylboronates proceeds smoothly in "weakly coordinating" arene solvents, provided that no ancillary ligands or other coordinating solvents are present. rsc.org In contrast, strongly coordinating solvents like acetonitrile (B52724) can lead to the isolation of stable transmetalated complexes, such as cis-[Pd(MeCN)₂(C₆F₅)₂], with no subsequent homocoupling observed. rsc.org

Nickel catalysis has emerged as a powerful alternative and complementary approach to palladium for the synthesis of fluorinated biphenyls. Nickel catalysts can facilitate cross-coupling reactions under mild conditions and are particularly effective in activating strong C-F bonds, a challenging task in synthetic chemistry.

One notable strategy is the nickel-catalyzed chemoselective cross-coupling of polyfluoroarenes, which allows for the synthesis of a variety of fluorine-containing biaryls in good to excellent yields. This method demonstrates tolerance for a wide range of substitution patterns and functional groups.

Furthermore, nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids proceeds efficiently through the activation of aromatic C-F bonds. The proposed mechanism involves the formation of a nickelacyclopropane intermediate from the interaction of the 2-fluorobenzofuran with a zero-valent nickel species. Subsequent β-fluorine elimination from this intermediate facilitates the C-F bond activation and subsequent cross-coupling. This protocol allows for orthogonal coupling reactions, where aromatic C-F and C-Br bonds can be selectively functionalized.

While palladium and nickel are the dominant metals for catalyzing the C-C bond formation to create fluorinated biphenyls, copper-mediated reactions play a significant role in the synthesis of fluorinated aromatic compounds, often serving to introduce the fluorine atom itself. The direct copper-mediated coupling of two aryl groups to form a fluorinated biphenyl is less common in the literature compared to its use in fluorination reactions.

Copper catalysis is extensively used for the formation of C-F bonds. For instance, a diverse set of aryl iodides can be converted to their corresponding aryl fluorides using a cationic copper reagent and silver fluoride. nih.gov Mechanistic studies suggest this transformation may proceed through a facile reductive elimination from a cationic aryl copper(III) fluoride intermediate. nih.gov This method is valuable for late-stage fluorination and is compatible with various functional groups, including ethers, amides, esters, and ketones. nih.gov Similarly, copper-mediated radiofluorination of aryl boronic acids and their pinacol (B44631) esters is a highly efficient method for producing ¹⁸F-labeled aromatics for applications like Positron Emission Tomography (PET). mdpi.comnih.gov

Although direct aryl-aryl bond formation is not the primary application, copper-catalyzed cross-coupling reactions are well-established for forming C(aryl)-O, C(aryl)-N, and C(aryl)-S bonds, as seen in modifications of the Ullmann condensation reaction. These reactions typically involve coupling aryl boronic acids, aryl halides, or other aryl donors with nucleophiles in the presence of a copper species.

Nucleophilic Aromatic Substitution of Fluorine Atoms (SNAF)

Nucleophilic aromatic substitution (SNAr) offers a transition-metal-free pathway to functionalize polyfluoroarenes. nih.gov In this mechanism, the electron-deficient aromatic ring of a polyfluorinated compound is attacked by a nucleophile, leading to the displacement of a fluoride anion. nih.gov

Organolithium reagents are powerful nucleophiles that readily react with polyfluorobenzenes, such as hexafluorobenzene (B1203771), to substitute one or more fluorine atoms. researchgate.net This reaction provides a direct method for forming C-C bonds and accessing precursors to compounds like 2,3,5,6-tetrafluorobiphenyl. The high polarity of the C-Li bond makes these reagents exceptionally strong bases and nucleophiles.

The reaction of organolithium compounds (RLi, where R = Me, Bu, Ph) with polyfluorinated aromatic systems, such as M[C₆F₅BF₃], results in the substitution of a fluorine atom. nih.gov The regioselectivity of this substitution is influenced by the nature of the organolithium reagent. When R is an alkyl group like methyl or butyl, substitution occurs predominantly at the para position relative to the borate (B1201080) group. nih.gov However, when a phenyl lithium is used, a nearly 1:1 mixture of para and ortho substitution products is observed. nih.gov

Mechanistic investigations suggest that the ortho substitution is facilitated by the coordination of the organolithium reagent, via its lithium atom, with the fluorine atoms of a substituent group like -BF₃. nih.gov In most cases, however, the substitution pattern is dictated by the stability of the intermediate Meisenheimer complex, which favors nucleophilic attack at the para position. nih.govresearchgate.net This para-directing effect is a common feature in the nucleophilic substitution of hexafluorobenzene and its derivatives. researchgate.net

Table 2: Regioselectivity in SNAr of M[C₆F₅BF₃] with Organolithium Reagents

| Organolithium Reagent (RLi) | Major Product(s) | Product Ratio (para:ortho) | Ref. |

|---|---|---|---|

| Methyllithium (MeLi) | M[4-MeC₆F₄BF₃] | Predominantly para | nih.gov |

| Butyllithium (BuLi) | M[4-BuC₆F₄BF₃] | Predominantly para | nih.gov |

| Phenyllithium (PhLi) | M[4-PhC₆F₄BF₃] & M[2-PhC₆F₄BF₃] | ca. 1:1 | nih.gov |

Distinctions in Nucleophilic Reactivity with Oxygen and Nitrogen Nucleophiles on Fluorinated Arenes

The reactivity of nucleophiles towards fluorinated arenes is a cornerstone of synthesizing complex fluorinated molecules. Nucleophilicity is a kinetic property that describes the rate at which a nucleophile attacks an electrophile, distinct from basicity, which is a thermodynamic property related to equilibrium. wikipedia.org Several factors influence the reactivity of oxygen and nitrogen nucleophiles with fluorinated aromatic compounds, including charge, electronegativity, polarizability, and solvent effects.

Generally, a nucleophile with a negative charge is more potent than its neutral counterpart. stpeters.co.in For instance, the hydroxide (B78521) ion (OH⁻) is a significantly better nucleophile and reacts faster than a water molecule (H₂O). libretexts.org Similarly, the amide anion (NH₂⁻) is more nucleophilic than neutral ammonia (B1221849) (NH₃). stpeters.co.in This is because the higher electron density on the negatively charged atom enhances its ability to donate an electron pair. libretexts.org

When comparing nucleophiles within the same row of the periodic table, nucleophilicity often correlates with basicity. stpeters.co.in Nitrogen is less electronegative than oxygen, making it a better electron donor. Consequently, amines are often better nucleophiles than alcohols of similar substitution.

The choice of solvent is critical and can reverse reactivity trends. libretexts.org

Protic Solvents: In protic solvents like water or alcohols, a solvent cage forms around the nucleophile through hydrogen bonding. Smaller, more electronegative ions like fluoride are heavily solvated, which hinders their ability to attack the electrophile. Larger, more polarizable ions like iodide are less tightly solvated and are therefore stronger nucleophiles in protic environments. libretexts.org

Polar Aprotic Solvents: In polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO), the positive end of the solvent's dipole is shielded, leading to weaker interactions with anionic nucleophiles. In this environment, the solvent cage is less of a factor, and nucleophilicity aligns more closely with basicity. For instance, fluoride is a better nucleophile than iodide in aprotic solvents. libretexts.org

These principles are demonstrated in the synthesis of derivatives of fluorinated heterocycles and sulfonamides. For example, improved conditions have been reported for the stoichiometric reaction of various nitrogen, oxygen, and sulfur nucleophiles with weakly activated 4-fluorophenylsulfonamides. researchgate.net Similarly, the reaction of pentafluoropyridine (B1199360) with nucleophiles like piperazine (B1678402) (an N-nucleophile) provides 4-substituted 2,3,5,6-tetrafluoropyridine (B1295328) derivatives in good yields. nih.gov

| Factor | Effect on Nucleophilicity | Oxygen Nucleophile Example | Nitrogen Nucleophile Example |

| Charge | Negatively charged species are stronger nucleophiles. | OH⁻ > H₂O | NH₂⁻ > NH₃ |

| Electronegativity | Within a row, lower electronegativity increases nucleophilicity. | RO⁻ < R₂N⁻ | R₂NH > ROH |

| Solvent (Protic) | Stronger solvation of smaller ions decreases nucleophilicity. | F⁻ is a weak nucleophile. | Not directly applicable for O vs N |

| Solvent (Aprotic) | Reduced solvation allows basicity to dictate nucleophilicity. | F⁻ is a strong nucleophile. | Not directly applicable for O vs N |

Catalyst-Free and Photoredox Catalysis Approaches to Fluorinated Biaryl Synthesis

Recent advancements have focused on developing more sustainable and efficient methods for creating C-C bonds, particularly for synthesizing fluorinated biaryls. These approaches avoid the use of transition metals, which can be costly and require specialized ligands.

A significant metal-free alternative for synthesizing polyfluorinated biaryl structures involves visible-light photoredox catalysis. acs.orgacs.orgmuni.cz This method facilitates the direct C-H arylation of simple arenes with fluorinated aryl bromides. acs.org The reaction typically uses an organic dye, such as eosin (B541160) Y, as a photocatalyst and a sacrificial electron donor like triethylamine, under mild conditions with green light irradiation. acs.orglookchem.com

The proposed mechanism involves the following key steps: acs.orgmuni.cz

The photocatalyst (eosin Y) absorbs visible light and is excited.

The excited photocatalyst is reduced by the sacrificial electron donor (triethylamine).

The resulting radical anion of the photocatalyst transfers an electron to the polyfluorinated bromoarene.

This electron transfer causes the bromoarene to fragment, generating a polyfluorinated aryl radical and a bromide anion.

The aryl radical is then trapped by a nonactivated arene to form the desired polyfluorinated biaryl product.

This technique has a broad scope for both the fluorinated compound and the arene partner. acs.orgresearchgate.net The mild reaction conditions make it suitable for late-stage functionalization of complex molecules, as demonstrated by the selective reaction with the alkaloid brucine (B1667951) without the need for protecting functional groups. acs.orgmuni.cz

| Reaction Component | Function | Example |

| Photocatalyst | Absorbs visible light to initiate electron transfer. | Eosin Y |

| Electron Donor | Reduces the excited photocatalyst. | Triethylamine (TEA) |

| Fluoroaryl Source | Precursor that forms the fluoroaryl radical. | Polyfluorinated aryl bromides |

| Arene Substrate | Traps the fluoroaryl radical to form the biaryl. | Simple arenes |

| Light Source | Provides energy to excite the photocatalyst. | Green light (LED) |

A novel, catalyst-free "ladderization" approach has been developed for synthesizing benzoannulated oxygen- and sulfur-containing heterocycles from fluorinated oligophenylenes. d-nb.inforesearcher.lifenih.gov This method provides a direct transformation of C-F bonds to C-O or C-S bonds to form fused ring systems.

In the synthesis of oxygen-containing heteroacenes (O-heteroacenes), such as dibenzofuran (B1670420) derivatives, 2,2'-difluorinated biphenyls are treated with an external oxygen source, typically potassium tert-butoxide (t-BuOK). d-nb.infonih.gov The reaction is believed to proceed through a radical mechanism, which facilitates nucleophilic substitution even on unactivated aromatic rings or those with electron-donating groups. d-nb.infonih.gov This process can achieve multiple annulations, providing a straightforward route to ladder-type O-heteroacenes and oligodibenzofurans. nih.gov The versatility of this method allows for the formation of five-, six-, and seven-membered oxygen-containing rings. d-nb.infonih.gov

A similar strategy is employed for synthesizing sulfur-containing heteroacenes (thienoacenes). researcher.life This transition-metal-free approach is not limited to simple dibenzothiophene (B1670422) derivatives and can be used to create extended thienoacene structures. The positions of the fluorine atoms in the oligophenylene precursor predetermine the incorporation of sulfur, allowing for selective synthesis with high yields. researcher.life

| Precursor | Reagent | Product Type | Key Features |

| Fluorinated Oligophenylene | Potassium tert-butoxide (t-BuOK) | O-Heteroacene (e.g., Dibenzofuran) | Catalyst-free; t-BuOK acts as O²⁻ synthon; radical mechanism. d-nb.infonih.gov |

| Fluorinated Oligophenylene | Sulfur Source (e.g., Na₂S) | S-Heteroacene (e.g., Thienoacene) | Transition-metal-free; regioselective based on fluorine position. researcher.life |

General and Novel Synthetic Routes for 2,3,5,6-Tetrafluorobiphenyl Derivatives

The synthesis of 2,3,5,6-tetrafluorobiphenyl and its derivatives relies on methods that can form C-C bonds with fluorinated rings or functionalize an existing tetrafluorinated core.

The visible-light photoredox catalysis described previously serves as a general and powerful method for synthesizing the core 2,3,5,6-tetrafluorobiphenyl structure and its analogues by coupling a 1-bromo-2,3,5,6-tetrafluorobenzene (B75777) with an appropriate arene. acs.orgresearchgate.net

Specific derivatives are often synthesized through nucleophilic aromatic substitution (SₙAr) on highly fluorinated precursors or by functionalizing existing tetrafluorinated compounds. For instance, derivatives of 2,3,5,6-tetrafluoropyridine are readily prepared by reacting pentafluoropyridine with a range of carbon, nitrogen, and sulfur nucleophiles. nih.govnih.gov These reactions are highly regioselective, with the nucleophile typically displacing the fluorine atom at the 4-position, yielding 4-substituted-2,3,5,6-tetrafluoropyridine derivatives. nih.govresearchgate.net

Reactivity Profiles and Mechanistic Insights of 2,3,5,6 Tetrafluorobiphenyl

Electrophilic Aromatic Substitution Dynamics in Fluorinated Biphenyl (B1667301) Systems

The introduction of fluorine atoms onto a biphenyl scaffold significantly influences its reactivity towards electrophiles. In the case of 2,3,5,6-tetrafluorobiphenyl, the four fluorine atoms on one of the phenyl rings have a strong electron-withdrawing effect, deactivating it towards electrophilic aromatic substitution. smolecule.com This deactivation makes electrophilic attack on the fluorinated ring less favorable.

Conversely, the non-fluorinated phenyl ring remains susceptible to electrophilic substitution. For instance, in the related compound 2,3,4,5,6-pentafluorobiphenyl (B165447), electrophilic attack, such as nitration and bromination, occurs preferentially at the 4'-position (para-position) of the non-fluorinated ring. rsc.org Nitration with a mixture of fuming nitric acid and sulfuric acid in glacial acetic acid yields 4'-nitro- and 2'-nitropentafluorobiphenyl. rsc.org Similarly, bromination with bromine and aluminum tribromide results in 4'-bromopentafluorobiphenyl in high yield. rsc.org These reactions highlight the directing effect of the pentafluorophenyl group, which acts as a deactivating group but still directs incoming electrophiles to the ortho and para positions of the unsubstituted ring.

The general mechanism for electrophilic aromatic substitution on such systems involves the typical steps of electrophile generation, followed by its attack on the electron-rich aromatic ring to form a resonance-stabilized carbocation (the sigma complex or arenium ion). chemistry.coachmasterorganicchemistry.com The final step is the loss of a proton to restore the aromaticity of the ring. masterorganicchemistry.com The stability of the intermediate carbocation plays a crucial role in determining the regioselectivity of the reaction.

Nucleophilic Substitution Mechanisms and Regioselectivity on the Fluorinated Biphenyl Core

The electron-withdrawing nature of the fluorine atoms in 2,3,5,6-tetrafluorobiphenyl activates the fluorinated ring for nucleophilic aromatic substitution (SNAr). smolecule.com This is a key reaction pathway for the functionalization of this and other polyfluorinated aromatic compounds. researchgate.net The SNAr mechanism typically proceeds in a stepwise manner, involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group (in this case, a fluoride (B91410) ion). wright.edu

The regioselectivity of nucleophilic substitution on polyfluorinated biphenyls is influenced by the position of the fluorine atoms. Displacement of fluorine atoms is favored at positions that are activated by adjacent fluorine atoms. For instance, in reactions with organolithium reagents, substitution occurs preferentially at specific positions on the fluorinated ring. Steric hindrance from the biphenyl structure can limit substitution at certain positions.

Studies on related polyfluorinated biphenyls have shown that various nucleophiles, including amines, alkoxides, and carbanions, can displace fluorine atoms. vulcanchem.comresearchgate.net For example, reactions of pentafluorohalobenzenes with transition metal carbonyl anions have been shown to proceed via a halophilic mechanism, where the initial attack is on the halogen atom. researchgate.net In the context of 2,3,5,6-tetrafluorobiphenyl, the electron-deficient nature of the fluorinated ring makes it a prime target for nucleophilic attack, allowing for the introduction of a wide range of functional groups.

| Reagent | Conditions | Major Product | Yield (%) | Reference |

| Methyllithium | Dry THF, -78°C | 2,3,5,6-Tetrafluoroxylene | ~65 | |

| Phenyllithium | Dry THF, -78°C | 2,3',4',5'-Tetrafluorobiphenyl | ~58 |

Reductive Elimination Processes in Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of biaryl compounds, including fluorinated derivatives like 2,3,5,6-tetrafluorobiphenyl. acs.orgeie.gr A critical step in many of these catalytic cycles is reductive elimination, where a new carbon-carbon bond is formed from an organometallic complex, and the metal center is reduced in its oxidation state.

In the context of synthesizing fluorinated biphenyls, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are frequently employed. acs.orgresearchgate.netrsc.org These reactions typically involve the oxidative addition of an aryl halide to a low-valent palladium complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the palladium catalyst. The synthesis of polyfluorinated biphenyls can be challenging, and the choice of ligands and reaction conditions is crucial to avoid side reactions. acs.orgsemanticscholar.org

The reductive elimination step is often the product-forming step of the catalytic cycle. For the formation of a C-C bond, two organic groups bound to the metal center couple and are eliminated from the metal. The energetics of this process can be influenced by the electronic and steric properties of the ligands and the organic groups involved. In the case of fluorinated biphenyls, the electron-withdrawing nature of the fluorine atoms can impact the rate and efficiency of the reductive elimination step.

Radical Reaction Pathways in Fluorinated Biaryl Synthesis and Transformations

Radical reactions offer alternative pathways for the synthesis and transformation of fluorinated biaryls. libretexts.org These reactions involve intermediates with unpaired electrons and often proceed through a chain mechanism consisting of initiation, propagation, and termination steps.

One example of a radical process is the dehalogenation of alkyl halides using tributyltin hydride, which proceeds via a radical chain mechanism. libretexts.org While not directly a synthesis of the biphenyl itself, such radical reactions can be used to modify fluorinated biphenyls.

The synthesis of fluorinated biphenyls can also involve radical intermediates. For instance, the reaction of tetrafluorodehydrobenzene (an aryne) with aromatic hydrocarbons can proceed through a diene synthesis-like mechanism to form complex bicyclic structures. researchgate.net Arynes themselves are highly reactive species that can be generated from polyfluorinated precursors.

Furthermore, photocatalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. acs.org This approach can be used for the dual C–F and C–H functionalization of arenes to provide an expedient route to multifluorinated biaryls. acs.org

Carbon-Hydrogen Activation Strategies in the Functionalization of 2,3,5,6-Tetrafluorobiphenyl

Carbon-hydrogen (C-H) activation has become a significant strategy for the functionalization of organic molecules, including fluorinated biphenyls. nih.govresearchgate.netmdpi.com This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic route.

In the context of 2,3,5,6-tetrafluorobiphenyl, C-H activation can be directed towards the non-fluorinated phenyl ring. Transition metal catalysts, particularly those based on palladium, are often employed for this purpose. nih.govox.ac.uk The reaction typically involves the coordination of the metal to the arene, followed by the cleavage of a C-H bond to form a carbon-metal bond. This organometallic intermediate can then react with a variety of coupling partners.

For example, palladium-catalyzed coupling reactions of aryl halides with polyfluoroarenes can proceed via a C-H activation strategy. nih.gov A palladacycle complex has been shown to be an effective precatalyst for such reactions, enabling the synthesis of various substituted tetrafluorobiphenyls under relatively mild conditions. nih.gov The regioselectivity of C-H activation can be controlled by directing groups or by the inherent electronic and steric properties of the substrate. ox.ac.ukdmaiti.com

| Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| Phenyl bromide | Pd(OAc)2/tBu3P | 2,3,5,6-Tetrafluorobiphenyl | 78 | nih.gov |

| Phenyl bromide | Pd(OAc)2/tBu3P | 2,3,5,6-Tetrafluoro-4-methylbiphenyl | 82 | nih.gov |

| Phenyl chloride | Pd(OAc)2/tBu3P | 2,3,5,6-Tetrafluoro-4-methylbiphenyl | 80 | nih.gov |

| Phenyl bromide | Pd(OAc)2/tBu3P | 2,3,5,6-Tetrafluoro-4-methoxybiphenyl | 84 | nih.gov |

| Phenyl chloride | Pd(OAc)2/tBu3P | 2,3,5,6-Tetrafluoro-4-methoxybiphenyl | 81 | nih.gov |

Ring-Closing and Annulation Mechanisms, exemplified by Dibenzofuran (B1670420) Formation from Fluorinated Biphenyls

Fluorinated biphenyls can serve as precursors for the synthesis of more complex heterocyclic structures through ring-closing or annulation reactions. A notable example is the formation of dibenzofurans from 2,2'-difluorinated biphenyls. d-nb.infonih.gov

The synthesis of dibenzofurans from these precursors can be achieved through a catalyst-free approach using a strong base like potassium tert-butoxide. d-nb.infonih.gov The proposed mechanism involves a nucleophilic substitution of a fluorine atom by the tert-butoxide, followed by an intramolecular cyclization. nih.gov This transformation can occur via a radical mechanism, where the tert-butoxyl radical plays a key role. nih.govresearchgate.net

In the case of more highly fluorinated biphenyls, such as 2,2',6,6'-tetrafluorobiphenyl, the reaction can proceed further to yield fully hydrolyzed products. d-nb.inforesearchgate.net The mutual activation of C-F bonds in close proximity can facilitate these subsequent reactions. researchgate.net The regioselectivity of the initial nucleophilic attack is crucial, with the 2 and 2' positions being favored. d-nb.info This methodology provides a synthetic route to various ladder-type oxygen heteroacenes and dibenzofuran oligomers. d-nb.infonih.govresearchgate.net

A similar ring-closing strategy can be employed for the synthesis of dibenzothiophene (B1670422) sulfonium (B1226848) salts from biaryl thioethers, which can then be used in subsequent reactions like aromatic fluorination. acs.orguliege.be The mechanism for this ring-closing reaction is proposed to involve an intramolecular electrophilic aromatic substitution. acs.org

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 2,2'-Difluoro-1,1'-biphenyl | tBuOK (6 equiv) | Dibenzofuran | 93 | d-nb.info |

| 2,2',6,6'-Tetrafluorobiphenyl | tBuOK (12 equiv) | 1,9-Dihydroxydibenzofuran | 84 | d-nb.inforesearchgate.net |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 2,3,5,6 Tetrafluorobiphenyl

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers an unambiguous method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Analysis of 2,3,5,6-Tetrafluorobiphenyl

Detailed analysis of single crystals of 2,3,5,6-tetrafluorobiphenyl reveals its precise solid-state architecture. The compound crystallizes in a monoclinic system, which is characterized by three unequal axes with one oblique angle. The systematic absences observed in the diffraction pattern are consistent with the P2₁/c space group. This space group is centrosymmetric and common for organic molecules. The crystal structure was determined with a final R-factor of 4.35% for 904 observed reflections, indicating a high degree of accuracy in the refined structure. rsc.org The essential crystallographic parameters are summarized in the table below.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₆F₄ |

| Molecular Weight | 226.2 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 12.92(1) Å |

| b | 5.91(1) Å |

| c | 12.90(1) Å |

| β | 104.22(5)° |

| Volume (V) | 955 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (D_c) | 1.57 g cm⁻³ |

Inter-Ring Torsion Angles and Molecular Conformation in Crystalline Fluorinated Biphenyls

A critical structural parameter in biphenyl (B1667301) systems is the inter-ring torsion (or dihedral) angle, which describes the twist between the two phenyl rings. This angle results from a delicate balance between two opposing forces: steric repulsion between ortho-substituents, which favors a twisted conformation, and π-conjugation across the inter-ring bond, which favors planarity.

In the solid state, the angle between the planes of the two phenyl rings in 2,3,5,6-tetrafluorobiphenyl is 57.9°. rsc.org This significant deviation from planarity is more pronounced than that of the parent biphenyl molecule, which exhibits a torsion angle of approximately 42-44° in the gas phase. researchgate.net The increased angle in the tetrafluoro-substituted compound is attributed to the steric hindrance imposed by the fluorine atoms at the ortho-positions (positions 2 and 6).

Intermolecular Interactions and Stacking Motifs in Fluorinated Biaryl Crystal Lattices

The crystal packing of fluorinated biphenyls is governed by a variety of non-covalent interactions that dictate the supramolecular architecture. In the case of 2,3,5,6-tetrafluorobiphenyl derivatives, aryl–perfluoroaryl stacking is a prominent feature. wikipedia.org This involves the face-to-face arrangement of the electron-deficient tetrafluorophenyl ring and an electron-rich phenyl ring of an adjacent molecule.

For example, in the crystal lattice of 4'-butyl-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, molecules form antiparallel (head-to-tail) stacked pairs where the phenyl ring of one molecule overlays the tetrafluorophenyl ring of a neighboring molecule. chemicalbook.comchemicalbook.com The closest carbon-carbon contacts in these stacks are between 3.380 Å and 3.388 Å, indicative of significant π–π interactions. chemicalbook.comchemicalbook.com

Furthermore, other weak interactions play a crucial role in stabilizing the crystal lattice. These include C—H⋯F, Br⋯F, and F⋯F contacts. wikipedia.org In 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, Br⋯F contacts of 3.24 Å and 3.28 Å and F⋯F contacts of 2.89 Å contribute to a network of zigzag chains. wikipedia.org These halogen-halogen interactions, alongside aryl-perfluoroaryl stacking, are key motifs in the crystal engineering of fluorinated biaryls. wikipedia.org

Structural Analysis of 2,3,5,6-Tetrafluorobiphenyl Derivatives (e.g., 4'-butyl-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile)

The structural analysis of derivatives provides insight into how functionalization of the 2,3,5,6-tetrafluorobiphenyl core affects its crystallographic properties. 4'-butyl-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile serves as an illustrative example. chemicalbook.comchemicalbook.com Unlike the parent compound, this derivative crystallizes in the orthorhombic space group P2₁2₁2₁. chemicalbook.comchemicalbook.com The introduction of the butyl and carbonitrile groups leads to a different packing arrangement and a smaller inter-ring torsion angle (40.8°) compared to the parent compound (57.9°). rsc.orgchemicalbook.comchemicalbook.com A comparison of the crystallographic data is presented below.

| Parameter | 2,3,5,6-Tetrafluorobiphenyl | 4'-butyl-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| a (Å) | 12.92(1) | 7.280(4) |

| b (Å) | 5.91(1) | 11.253(3) |

| c (Å) | 12.90(1) | 17.255(5) |

| β (°) | 104.22(5) | 90 |

| Volume (ų) | 955 | 1413.6 |

| Inter-ring Torsion Angle (°) | 57.9 | 40.8 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Linkage Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For fluorinated compounds, multinuclear NMR, including ¹H, ¹³C, and particularly ¹⁹F nuclei, provides a wealth of information. The ¹⁹F nucleus is ideal for NMR studies due to its 100% natural abundance, high sensitivity (nearly 83% that of ¹H), and a very wide range of chemical shifts that minimizes signal overlap. alfa-chemistry.com

¹H, ¹³C, and ¹⁹F NMR for Detailed Structural Assignments of 2,3,5,6-Tetrafluorobiphenyl and Functionalized Analogues

The structural assignment of 2,3,5,6-tetrafluorobiphenyl and its analogues is definitively achieved through the combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts (δ) and spin-spin coupling constants (J) provide detailed information about the electronic environment of each nucleus and the connectivity of the atoms.

In the ¹⁹F NMR spectra of symmetrically substituted 2,3,5,6-tetrafluorobiphenyl analogues, the fluorine atoms typically appear as two distinct signals due to the chemical non-equivalence of the ortho- (2,6) and meta- (3,5) fluorines. These signals often present as complex multiplets, specifically a doublet of doublets, arising from coupling to the adjacent fluorine atoms. rsc.org

The ¹H NMR spectra confirm the substitution pattern on the non-fluorinated phenyl ring, while the ¹³C NMR spectra show characteristic large C-F coupling constants for the carbons directly bonded to fluorine, which appear as multiplets (e.g., doublet of multiplets, dm). The following table summarizes the detailed NMR data for several functionalized analogues of 2,3,5,6-tetrafluorobiphenyl, recorded in deuterated chloroform (B151607) (CDCl₃). rsc.org

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

|---|---|---|---|

| 2,3,5,6-Tetrafluoro-4'-methylbiphenyl | 7.35 (d, J=8.0 Hz, 2H), 7.29 (d, J=8.0 Hz, 2H), 7.07-6.97 (m, 1H), 2.41 (s, 3H) | 146.3 (dm, J_F=244.7 Hz), 143.8 (dm, J_F=245.2 Hz), 139.3, 130.0 (t, J_F=2.0 Hz), 129.4, 124.5 (t, J_F=2.2 Hz), 121.6 (t, J_F=16.6 Hz), 104.6 (t, J_F=22.6 Hz), 21.4 | -139.4 (dd, J_F=22.4, 12.8 Hz, 2F), -144.0 (dd, J_F=22.4, 12.8 Hz, 2F) |

| 2,3,5,6-Tetrafluoro-4'-methoxybiphenyl | 7.39 (d, J=8.8 Hz, 2H), 7.04-6.97 (m, 3H) | 160.1, 146.3 (dm, J_F=244.6 Hz), 143.8 (dm, J_F=245.1 Hz), 131.3 (t, J_F=2.1 Hz), 120.0 (t, J_F=2.2 Hz), 114.1, 104.6 (t, J_F=22.5 Hz), 55.4 | -139.5 (dd, J_F=22.4, 12.6 Hz, 2F), -144.3 (dd, J_F=22.4, 12.7 Hz, 2F) |

| 2,3,5,6-Tetrafluoro-4'-nitrobiphenyl | 8.36 (d, J=8.4 Hz, 2H), 7.68 (d, J=8.4 Hz, 2H), 7.23-7.12 (m, 1H) | 148.3, 146.4 (dm, J_F=245.4 Hz), 143.6 (dm, J_F=245.1 Hz), 134.0, 131.3, 123.8, 119.3 (t, J_F=16.1 Hz), 106.5 (t, J_F=22.5 Hz) | -137.9 (dd, J_F=21.8, 12.8 Hz, 2F), -143.2 (dd, J_F=21.8, 12.8 Hz, 2F) |

| 2',3',5',6'-Tetrafluorobiphenyl-4-carbonitrile | 7.80 (d, J=8.4 Hz, 2H), 7.60 (d, J=8.0 Hz, 2H), 7.20-7.11 (m, 1H) | 146.4 (dm, J_F=245.2 Hz), 143.6 (dm, J_F=244.9 Hz), 132.4, 132.2 (t, J_F=2.2 Hz), 131.1 (t, J_F=2.3 Hz), 119.6 (t, J_F=16.1 Hz), 118.2, 113.3, 106.3 (t, J_F=22.5 Hz) | -138.0 (dd, J_F=22.0, 13.0 Hz, 2F), -143.5 (dd, J_F=22.0, 13.0 Hz, 2F) |

Vibrational Spectroscopy for Conformational and Electronic Structure Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed insights into the molecular structure, bond vibrations, and conformational states of fluorinated arenes like 2,3,5,6-Tetrafluorobiphenyl. nih.govbiointerfaceresearch.com These methods are complementary; FT-IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecular dipole moment, while FT-Raman spectroscopy detects vibrations that lead to a change in the polarizability of the molecule. globalresearchonline.net

For 2,3,5,6-Tetrafluorobiphenyl, the vibrational spectra are characterized by specific bands corresponding to the stretching and bending modes of its constituent functional groups. Key vibrational modes include:

C-F Stretching: Strong absorption bands in the FT-IR spectrum, typically found in the 1100-1400 cm⁻¹ region. The exact frequencies are sensitive to the electronic environment and molecular conformation.

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the phenyl rings.

Inter-ring C-C Stretching: A weaker band, the frequency of which can be sensitive to the dihedral angle between the two phenyl rings.

Conformational isomerism, specifically the dihedral angle between the two phenyl rings, influences the vibrational spectra. Different rotational conformers can exhibit slight shifts in their vibrational frequencies, which may allow for their detection and characterization, especially in low-temperature matrix isolation studies. nih.gov

The complexity of the vibrational spectra of polyatomic molecules like 2,3,5,6-Tetrafluorobiphenyl often makes a purely empirical assignment of all observed bands challenging. To achieve a comprehensive and accurate spectral assignment, experimental FT-IR and FT-Raman data are correlated with quantum chemical calculations. nih.govnih.gov

Density Functional Theory (DFT) is a commonly employed computational method for this purpose. nih.govnih.gov The process involves:

Geometry Optimization: The molecular geometry of 2,3,5,6-Tetrafluorobiphenyl is optimized to find its lowest energy conformation.

Frequency Calculation: The vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman) are calculated for the optimized structure.

Scaling: Calculated vibrational frequencies are systematically scaled using a scaling factor to correct for approximations in the theoretical model and anharmonicity, thereby improving the agreement with experimental data.

Potential Energy Distribution (PED) Analysis: PED analysis is performed to determine the contribution of individual bond stretches, angle bends, and torsions to each calculated vibrational mode. researchgate.net

This combined experimental and theoretical approach allows for a reliable assignment of each band in the FT-IR and FT-Raman spectra. researchgate.net It enables the differentiation between fundamental vibrations, overtones, and combination bands and provides a deeper understanding of how fluorine substitution influences the vibrational modes of the biphenyl core. nih.govnih.gov

Table 2: Typical Vibrational Frequency Ranges and Their Assignments for Fluorinated Biphenyls

| Frequency Range (cm⁻¹) | Vibrational Mode | Spectroscopic Technique |

| 3000 - 3100 | Aromatic C-H Stretching | FT-IR, FT-Raman |

| 1400 - 1650 | Aromatic C=C Ring Stretching | FT-IR, FT-Raman |

| 1100 - 1400 | C-F Stretching | FT-IR (Strong) |

| 1000 - 1200 | In-plane C-H Bending | FT-IR, FT-Raman |

| 650 - 1000 | Out-of-plane C-H Bending | FT-IR |

| < 600 | C-C-C Bending, Ring Torsions, C-F Bending | FT-IR, FT-Raman |

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 2,3,5,6-Tetrafluorobiphenyl and its potential reaction or degradation products. nih.gov Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS can determine m/z values with high accuracy, typically to four or five decimal places. kyushu-u.ac.jp

This high accuracy allows for the calculation of the precise elemental composition of an ion. For 2,3,5,6-Tetrafluorobiphenyl (C₁₂H₆F₄), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement of the molecular ion (M⁺˙) that matches this theoretical value within a narrow tolerance (e.g., < 5 ppm) provides definitive confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. nih.gov This capability is crucial for verifying the identity of the parent compound in a sample and for identifying unknown products formed during chemical reactions or metabolic processes.

Mass spectrometry, particularly when coupled with energetic ionization techniques like Electron Ionization (EI), causes the molecular ion to fragment in a reproducible manner. chemguide.co.uk The resulting fragmentation pattern, which is a plot of relative ion abundance versus m/z, serves as a molecular fingerprint that provides valuable structural information. libretexts.orgyoutube.com

For 2,3,5,6-Tetrafluorobiphenyl, the fragmentation pattern is expected to exhibit several characteristic features:

Molecular Ion Peak (M⁺˙): Aromatic systems are relatively stable, so a prominent molecular ion peak at m/z 226.04 is expected. libretexts.org

Loss of Fluorine: Fragmentation may occur through the loss of a fluorine atom, leading to a fragment ion at [M-F]⁺ (m/z ≈ 207).

Loss of HF: The elimination of a neutral hydrogen fluoride (B91410) molecule can produce a fragment at [M-HF]⁺˙ (m/z ≈ 206).

Cleavage of the Biphenyl Bond: Scission of the central C-C bond can lead to fragments corresponding to the fluorophenyl cation or related structures.

Loss of C₂H₂: Aromatic rings can fragment via the loss of acetylene, leading to further daughter ions.

By analyzing these fragmentation pathways, structural isomers can often be distinguished, and the connectivity of atoms within the molecule can be inferred. The stability of the resulting fragment ions and neutral radicals often dictates the most favorable fragmentation pathways. libretexts.org

Table 3: Predicted Key Fragments for 2,3,5,6-Tetrafluorobiphenyl in Electron Ionization Mass Spectrometry

| Fragment Ion | Proposed Neutral Loss | Theoretical m/z |

| [C₁₂H₆F₄]⁺˙ | (Molecular Ion) | 226.04 |

| [C₁₂H₆F₃]⁺ | F˙ | 207.04 |

| [C₁₂H₅F₃]⁺˙ | HF | 206.03 |

| [C₁₀H₅F₃]⁺˙ | C₂H | 182.03 |

| [C₆H₃F₂]⁺ | C₆H₃F₂˙ | 113.02 |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects in Fluorinated Biaryls

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within molecules. For aromatic systems like 2,3,5,6-tetrafluorobiphenyl, this method provides valuable insights into the effects of fluorine substitution on the electronic structure and the extent of conjugation between the two phenyl rings. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy empty or partially empty orbital, usually the lowest unoccupied molecular orbital (LUMO). In conjugated systems, the most significant electronic transitions are typically π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals.

The position and intensity of the absorption bands in a UV-Vis spectrum are sensitive to the molecular structure, particularly the presence of chromophores and the extent of conjugation. A chromophore is a part of a molecule responsible for its color, which in the context of UV-Vis spectroscopy, refers to the group of atoms that absorb light in this region. The biphenyl system itself is a chromophore, and its UV-Vis spectrum is characterized by a strong absorption band corresponding to the π → π* transition of the conjugated system.

Electronic Transitions in Biphenyl Systems

In the parent biphenyl molecule, the key electronic transition observed in the UV-Vis spectrum is the π → π* transition. This transition gives rise to a strong absorption band, often referred to as the K-band, which is characteristic of conjugated aromatic systems. The position of this absorption maximum (λmax) is influenced by the degree of conjugation between the two phenyl rings. For optimal conjugation, the two rings should be coplanar, allowing for maximum overlap of the p-orbitals. However, steric hindrance between the ortho-hydrogens forces the rings to adopt a twisted conformation in the ground state, which slightly reduces the extent of conjugation.

The introduction of substituents, such as fluorine atoms, onto the biphenyl scaffold can significantly alter the electronic properties and, consequently, the UV-Vis spectrum. Fluorine is a highly electronegative atom that can exert both inductive and resonance effects. The strong electron-withdrawing inductive effect (-I) of fluorine can stabilize the molecular orbitals, while its electron-donating resonance effect (+R) can also influence the electronic transitions. The net effect on the UV-Vis spectrum depends on the number and position of the fluorine substituents.

Conjugation Effects in Fluorinated Biaryls

The degree of conjugation in biphenyl systems has a direct impact on the energy of the π → π* transition. As the extent of conjugation increases, the energy gap between the HOMO and LUMO decreases, leading to a bathochromic shift (a shift to longer wavelengths) in the absorption maximum. Conversely, a decrease in conjugation results in a hypsochromic shift (a shift to shorter wavelengths).

In the case of 2,3,5,6-tetrafluorobiphenyl, the four fluorine atoms are located on one of the phenyl rings. The steric bulk of the fluorine atoms at the ortho positions (positions 2 and 6) can influence the dihedral angle between the two phenyl rings. An increase in this angle would reduce the overlap between the π-systems of the two rings, thereby decreasing conjugation and potentially leading to a hypsochromic shift compared to biphenyl.

However, the electronic effects of the fluorine atoms also play a crucial role. The strong inductive effect of fluorine atoms makes the fluorinated ring electron-deficient. This can alter the energy levels of the molecular orbitals involved in the π → π* transition.

Studies on various newly synthesized fluorinated biphenyl derivatives have reported UV-Vis absorption maxima in a similar range. For example, the compound TBDFBP shows a maximum absorption at 256.4 nm, DFBPE at 275.7 nm, DFDMBP at 315.8 nm, DFNBP at 287.3 nm, and DFBPMS at 262.1 nm, with these results suggesting a continuous pattern of conjugation. The variation in these values highlights the sensitivity of the electronic transitions to the specific substitution pattern.

The table below summarizes the UV-Vis absorption data for biphenyl and some of its fluorinated derivatives to illustrate the effect of substitution on the electronic transitions.

| Compound Name | Structure | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |

| Biphenyl | C₁₂H₁₀ | 247.5 | 16,000 | Cyclohexane (B81311) |

| TBDFBP | C₁₆H₁₆F₂ | 256.4 | Not Reported | Ethyl Acetate |

| DFBPMS | C₁₃H₁₀F₂S | 262.1 | Not Reported | Ethyl Acetate |

| DFBPE | C₁₄H₁₀F₂O | 275.7 | Not Reported | Ethyl Acetate |

| DFNBP | C₁₃H₉F₂N | 287.3 | Not Reported | Ethyl Acetate |

| DFDMBP | C₁₄H₁₂F₂O₂ | 315.8 | Not Reported | Ethyl Acetate |

Computational and Theoretical Investigations of 2,3,5,6 Tetrafluorobiphenyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical methods are fundamental in understanding the intrinsic properties of 2,3,5,6-tetrafluorobiphenyl, governed by its electronic makeup. These calculations provide a detailed picture of electron distribution, bond strengths, and the energies of different molecular states.

Density Functional Theory (DFT) Studies of Molecular Orbitals, Bond Energies, and Electronic States

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By focusing on the electron density, DFT calculations can accurately predict molecular geometries, vibrational frequencies, and various electronic characteristics. researchgate.net

For fluorinated biphenyls, DFT studies, often employing functionals like B3LYP, are used to determine the energies and shapes of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmultidisciplinaryjournals.com The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter that helps in understanding the molecule's chemical reactivity and electronic transitions. researchgate.net

Table 1: Representative Data from DFT Calculations on Aromatic Compounds

| Property | Typical Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | 5 - 7 eV | Indicates chemical reactivity and electronic stability. |

| C-C Bond Length (Aromatic) | ~1.39 - 1.41 Å | Provides insight into the geometric structure. |

| C-F Bond Length | ~1.34 - 1.36 Å | Reflects the strength of the carbon-fluorine bond. |

Ab Initio Methods for Conformational Energy Landscapes and Isomer Stability

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for mapping the conformational energy landscape of flexible molecules like biphenyls. These calculations can determine the relative energies of different rotational isomers (conformers) and the energy barriers that separate them. nih.govresearchgate.netuantwerpen.be

For 2,3,5,6-tetrafluorobiphenyl, the key conformational feature is the torsion or dihedral angle between the two phenyl rings. Ab initio potential energy surface scans can be performed by systematically varying this angle and calculating the energy at each point. researchgate.net This process identifies the most stable conformation (the global minimum on the energy landscape) and transition states for rotation. nih.gov The stability of different isomers is dictated by a balance of steric hindrance from the fluorine atoms and electronic effects. researchgate.netmdpi.com

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide a view of how these molecules behave over time, including their movements and interactions with their environment.

Solvent Effects on Rotational Motions and Molecular Structure of Fluorinated Biphenyls

The behavior of 2,3,5,6-tetrafluorobiphenyl in solution is significantly influenced by the surrounding solvent molecules. MD simulations can model these interactions explicitly, providing insights into how the solvent affects the molecule's structure and dynamics. nsf.gov The rotational motion about the central C-C bond, for instance, can be hindered or altered by the polarity and viscosity of the solvent. nsf.gov Simulations can track the dihedral angle over time in different solvents to understand how the conformational equilibrium and the rate of interconversion between rotamers are affected. This is crucial for predicting properties like optical rotation, which are highly sensitive to the molecular conformation in solution. nsf.gov

Modeling Aggregated Structures and Intermolecular Hydrogen Bonding in Fluorinated Systems

In the solid state or at high concentrations, molecules of 2,3,5,6-tetrafluorobiphenyl can aggregate. MD simulations can be used to model these aggregation processes and predict the resulting structures. mdpi.com

A key aspect of these intermolecular interactions is the potential for weak hydrogen bonds involving the fluorine atoms. nih.govnih.gov Although fluorine is a weak hydrogen bond acceptor, interactions of the type C-H···F can influence the packing of molecules in a crystal lattice and the structure of aggregates. nih.govelsevierpure.com MD simulations, often combined with DFT calculations for accurate force field parameterization, can be used to study the geometry, strength, and dynamics of these hydrogen bonds. researchgate.net The formation of such bonds can play a significant role in the supramolecular assembly and material properties of fluorinated compounds. acs.org

Predictive Modeling of Spectroscopic Parameters from Theoretical Frameworks

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating spectroscopic parameters from first principles, researchers can assign experimental spectra and gain a deeper understanding of the molecule's structure and vibrational modes.

Theoretical frameworks, particularly DFT, are widely used to predict various spectroscopic parameters. For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net These calculated frequencies, when compared with experimental spectra, allow for a detailed assignment of the observed vibrational bands to specific molecular motions.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H, ¹³C, and ¹⁹F nuclei) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govresearchgate.net Comparing theoretical and experimental NMR spectra is a powerful method for confirming molecular structure. The accuracy of these predictions allows for the confident characterization of complex molecules, including distinguishing between different isomers. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 2,3,5,6-Tetrafluorobiphenyl |

Theoretical Insights into Reactivity, Reaction Pathways, and Selectivity in Fluorinated Systems

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules like 2,3,5,6-tetrafluorobiphenyl. While specific comprehensive theoretical studies on this exact molecule are not extensively documented in publicly available literature, the principles of computational analysis applied to analogous fluorinated and halogenated biphenyls offer significant insights into its probable reactivity, reaction pathways, and selectivity.

Density Functional Theory (DFT) is a primary tool for these investigations, allowing for the calculation of various molecular properties that dictate chemical behavior. For a molecule like 2,3,5,6-tetrafluorobiphenyl, key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are crucial. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) analysis is another vital computational technique. It maps the electron density on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In 2,3,5,6-tetrafluorobiphenyl, the strong electron-withdrawing nature of the fluorine atoms would be expected to create a significant dipole moment and render the fluorinated ring electron-deficient. This would make it susceptible to nucleophilic attack. Conversely, the non-fluorinated phenyl ring would be comparatively electron-rich and thus the more likely site for electrophilic attack.

Natural Bonding Orbital (NBO) analysis can further elucidate the electronic structure, detailing charge distribution on individual atoms and the nature of the bonds. For 2,3,5,6-tetrafluorobiphenyl, NBO analysis would quantify the polarization of the C-F bonds and the resulting positive charge on the carbon atoms of the fluorinated ring, supporting the predictions of reactivity from MEP analysis.

The selectivity of reactions involving fluorinated biphenyls is also heavily influenced by the electronic effects of the fluorine substituents. The ortho, meta, and para positions on both rings will exhibit different levels of reactivity based on the combined inductive and resonance effects of the fluorine atoms and the other phenyl ring. Computational models can predict the most likely sites for substitution reactions by calculating the activation energies of the various possible reaction pathways. For instance, in electrophilic aromatic substitution, the non-fluorinated ring is the anticipated site of reaction, with the ortho and para positions being favored due to the activating effect of the phenyl-phenyl bond, assuming steric hindrance is not prohibitive. In nucleophilic aromatic substitution, the fluorinated ring would be the target, with the positions having the most electron-deficient character being the most susceptible.

The following table provides a hypothetical representation of the type of data that would be generated from a DFT study of 2,3,5,6-tetrafluorobiphenyl, based on findings for similar fluorinated aromatic compounds.

| Parameter | Hypothetical Calculated Value | Implication for Reactivity |

| HOMO Energy | -7.2 eV | Moderate electron-donating capability (primarily from the non-fluorinated ring) |

| LUMO Energy | -1.5 eV | Strong electron-accepting capability (primarily on the fluorinated ring) |

| HOMO-LUMO Gap | 5.7 eV | High kinetic stability, but with distinct sites for nucleophilic and electrophilic attack |

| Dipole Moment | 2.5 D | Significant molecular polarity, influencing solubility and intermolecular interactions |

In Silico Studies of Environmental Transformation Mechanisms and Metabolite Prediction

In silico models are instrumental in predicting the environmental fate and potential metabolites of chemical compounds, thereby aiding in risk assessment. For 2,3,5,6-tetrafluorobiphenyl, while specific degradation studies are not widely available, established computational methods can predict its likely transformation pathways. These models utilize databases of known metabolic reactions and biodegradation pathways, along with algorithms that predict the likelihood of a particular reaction occurring based on the molecule's structure.

The primary environmental and metabolic transformations for aromatic compounds like biphenyls often involve oxidation, reduction, and conjugation reactions. For 2,3,5,6-tetrafluorobiphenyl, cytochrome P450 enzymes in organisms are likely to play a key role in its metabolism. In silico models would predict that the non-fluorinated ring is the more probable site for initial oxidative attack, leading to the formation of hydroxylated metabolites. The para position of the non-fluorinated ring is often a primary site of hydroxylation for biphenyls due to its accessibility and electronic properties.

Following initial oxidation, these hydroxylated metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion. In silico systems can predict the likelihood of these conjugation reactions based on the presence of the hydroxyl group.

The fluorinated ring is generally more resistant to oxidative metabolism due to the strength of the C-F bond and the deactivating effect of the fluorine atoms. However, some metabolic pathways could potentially involve the displacement of a fluorine atom, although this is generally a less favorable process.

Predictive models for environmental degradation would also consider abiotic processes such as photolysis and hydrolysis. The aromatic nature of 2,3,5,6-tetrafluorobiphenyl suggests it could be susceptible to photolytic degradation in the presence of UV light. Hydrolysis is less likely to be a significant degradation pathway under typical environmental conditions due to the stability of the biphenyl (B1667301) and C-F bonds.

The table below outlines the types of predicted metabolites and transformation products for 2,3,5,6-tetrafluorobiphenyl that would be generated from in silico prediction software.

| Transformation Type | Predicted Product/Metabolite | Predicted Pathway |

| Oxidation | 4'-Hydroxy-2,3,5,6-tetrafluorobiphenyl | Cytochrome P450-mediated hydroxylation of the non-fluorinated ring |

| Oxidation | 3',4'-Dihydroxy-2,3,5,6-tetrafluorobiphenyl | Further oxidation of the non-fluorinated ring |

| Conjugation | 2,3,5,6-Tetrafluorobiphenyl-4'-yl glucuronide | Glucuronidation of the hydroxylated metabolite |

| Conjugation | 2,3,5,6-Tetrafluorobiphenyl-4'-yl sulfate | Sulfation of the hydroxylated metabolite |

These in silico predictions provide a crucial first step in understanding the potential environmental impact and toxicological profile of 2,3,5,6-tetrafluorobiphenyl, guiding further experimental research.

Advanced Applications in Materials Science and Organic Chemistry: Building Block Paradigm

Role as a Fundamental Building Block in Complex Organic Synthesis

2,3,5,6-Tetrafluorobiphenyl has emerged as a crucial building block in the synthesis of complex organic molecules, largely due to the unique reactivity and properties conferred by its tetrafluorinated ring. smolecule.com The electron-withdrawing nature of the fluorine atoms significantly influences the electronic characteristics of the biphenyl (B1667301) system, making it a valuable synthon for creating advanced materials. smolecule.com Its utility is prominently demonstrated in the construction of fluorinated polymers and other materials that require enhanced thermal and chemical stability.

The synthesis of derivatives based on this scaffold often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govmdpi.com These reactions enable the precise and efficient formation of carbon-carbon bonds, allowing for the introduction of various functional groups onto the biphenyl core. This modular approach is fundamental to the "building block" paradigm, where complex structures are assembled from well-defined molecular components. For instance, new fluorinated biphenyl compounds have been synthesized with high efficacy using Suzuki cross-coupling reactions, highlighting the robustness of this synthetic strategy. nih.gov The ability to controllably modify the 2,3,5,6-tetrafluorobiphenyl unit allows chemists to fine-tune the properties of the final molecules for specific applications in fields like organic electronics and medicinal chemistry. smolecule.com

Precursors for Fluorinated Liquid Crystalline Scaffolds in Material Design

The unique properties of fluorinated compounds, including their influence on polarity, viscosity, and dielectric anisotropy, have made them indispensable in the design of advanced liquid crystals (LCs). nih.govresearchgate.net 2,3,5,6-Tetrafluorobiphenyl and its derivatives serve as key precursors in the synthesis of these materials, which are critical components in modern display technologies.

The introduction of fluorine atoms into the molecular core of LCs can significantly alter their mesomorphic behavior, leading to wider nematic phase ranges and improved performance characteristics. researchgate.net The tetrafluorobiphenyl unit, in particular, provides a rigid and stable core that can be further functionalized to create calamitic (rod-shaped) LCs with tailored properties.

Molecular Design Principles for Fluorinated Tolanecarboxylic Acid Analogues

A notable application of fluorinated biphenyl-like structures is in the design of photoluminescent liquid crystals. Researchers have designed and synthesized a series of fluorinated tolanecarboxylic acids, specifically 2,3,5,6-tetrafluoro-4-[2-(4-alkoxyphenyl)ethyn-1-yl]benzoic acids, which exhibit both liquid crystalline and photoluminescent properties. mdpi.com The molecular design is predicated on the formation of hydrogen-bonded dimers between the carboxylic acid moieties, which promotes the necessary molecular aggregation for liquid crystal phase formation. mdpi.com

The fluorinated tolane skeleton acts as a π-conjugated core that is essential for the material's photoluminescence. mdpi.com While many fluorinated tolanes exhibit strong photoluminescence in the solid state, they often lack liquid crystalline behavior on their own. By incorporating a carboxylic acid group, the molecules can form dimer-type mesogens through hydrogen bonding, leading to the emergence of a nematic liquid crystal phase, particularly in analogues with longer alkoxy chains. mdpi.com These materials demonstrate the principle of using specific intermolecular interactions, guided by the fluorinated core structure, to achieve dual functionality in advanced materials.

Synthesis of 4'-Alkyl-4-cyano-2,3,5,6-tetrafluorobiphenyls as Advanced Material Components

The synthesis of 4'-alkyl-4-cyano-2,3,5,6-tetrafluorobiphenyls represents a direct and significant application of the 2,3,5,6-tetrafluorobiphenyl scaffold in liquid crystal technology. These compounds are a variation of the well-known alkylcyanobiphenyls, which were foundational to the development of liquid crystal displays. wikipedia.org The introduction of the tetrafluorinated ring modifies the electronic and physical properties of the parent cyanobiphenyls, leading to materials with different mesomorphic and dielectric characteristics.

The synthesis of these advanced material components can be achieved through multi-step reaction sequences. A common approach involves the cross-coupling of a tetrafluorinated aromatic precursor with an appropriate alkylated phenyl derivative. nih.gov One-pot synthesis methods based on the cross-coupling of the terephthalonitrile (B52192) dianion with neutral aromatic nitriles followed by alkylation have also been developed for synthesizing various alkylcyanobiaryls, demonstrating the versatility of modern synthetic techniques in accessing these complex molecules. nih.gov

Below is a table summarizing the phase transition temperatures for a series of 4'-alkyl-4-cyanobiphenyls (nCB), which are structurally related to their tetrafluorinated analogues. This data illustrates how the alkyl chain length influences the liquid crystalline properties.

| Compound | Alkyl Chain (n) | Crystal to Nematic/Isotropic Transition (°C) | Nematic to Isotropic Transition (°C) |

|---|---|---|---|

| 2CB | 2 | 75 | (22) |

| 3CB | 3 | 67.3 | (30.3) |

| 5CB | 5 | 24 | 35.5 |

| 7CB | 7 | 30 | 42.8 |

| 11CB | 11 | 53 (Cr to Sm), 57 (Sm to N) | 57.5 |

| 12CB | 12 | 46 (Cr to Sm) | 58 (Sm to I) |

Data sourced from synthon-chemicals.com. Note: Some transitions are monotropic, indicated by parentheses. Cr = Crystal, Sm = Smectic, N = Nematic, I = Isotropic.

Intermediates for Organic Semiconductors and Optoelectronic Materials

The unique electronic properties of 2,3,5,6-tetrafluorobiphenyl make it a valuable intermediate in the synthesis of organic semiconductors and optoelectronic materials. smolecule.com The presence of multiple fluorine atoms on one of the phenyl rings significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the biphenyl system. This electronic modification is a key strategy in designing materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). sigmaaldrich.commdpi.com

Fluorination can enhance the electron-transporting capabilities of organic materials and improve their stability against oxidation. smolecule.com By incorporating the 2,3,5,6-tetrafluorobiphenyl unit into larger π-conjugated systems, chemists can create semiconductors with tailored band gaps and charge transport properties. The synthesis of these materials often involves palladium-catalyzed cross-coupling reactions to extend the conjugation and attach other functional moieties to the tetrafluorobiphenyl core. sigmaaldrich.com The resulting fluorinated organic semiconductors are promising candidates for the active layers in a variety of electronic devices.

Supramolecular Assembly and Host-Guest Chemistry Involving Fluorinated Biphenyl Scaffolds

The tetrafluorinated phenyl ring of 2,3,5,6-tetrafluorobiphenyl can engage in specific non-covalent interactions, such as phenyl-perfluorophenyl π-stacking, which are crucial for directing supramolecular assembly and in host-guest chemistry. polimi.it These interactions, driven by electrostatic complementarity between the electron-rich phenyl ring and the electron-poor perfluorophenyl ring, are stronger than conventional π-π stacking interactions.

This enhanced interaction has been exploited to construct well-defined supramolecular architectures. For instance, fluorinated biphenyl scaffolds can be incorporated into molecular tweezers, which are host molecules designed to bind specific guest molecules within a defined cavity. beilstein-journals.orgnih.gov The fluorinated surfaces of these tweezers can create an electron-deficient cleft that preferentially binds electron-rich guests. In one study, a highly fluorinated molecular tweezer demonstrated the ability to bind N,N,N',N'-tetramethyl-p-phenylenediamine, an electron-rich guest, through host-guest interactions in solution. beilstein-journals.orgnih.gov This highlights the potential of using the 2,3,5,6-tetrafluorobiphenyl scaffold to design highly selective host-guest systems for applications in sensing, catalysis, and molecular recognition. The strength of these interactions can be further enhanced by encapsulation within a larger host molecule, demonstrating a hierarchical approach to supramolecular design. polimi.it

Development of Functional Probes and Sensors based on Fluorinated Biphenyl Structures

Fluorinated biphenyl structures are increasingly being utilized in the development of functional probes and sensors for the detection of various chemical and biological analytes. The incorporation of fluorine can enhance the photophysical properties of a fluorescent probe, such as its quantum yield and photostability. Moreover, the tetrafluorophenyl group can act as a reactive site or a recognition element in sensor design.